![molecular formula C9H8N2O2S B1438192 2-[2-(呋喃-2-基)-1,3-噻唑-4-基]乙酰胺 CAS No. 1098349-47-3](/img/structure/B1438192.png)
2-[2-(呋喃-2-基)-1,3-噻唑-4-基]乙酰胺
描述
“2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.23702 . It is a derivative of furan and thiazole .
Molecular Structure Analysis
The molecular structure of “2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” consists of a furan ring and a thiazole ring connected by an acetamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .科学研究应用
合成及结构表征
研究人员已经开发了合成和表征与2-[2-(呋喃-2-基)-1,3-噻唑-4-基]乙酰胺相关的化合物的方法。例如,衍生物的合成和晶体结构已被广泛研究,揭示了这些化合物通常参与分子内和分子间相互作用,这可能影响它们的生物活性。研究重点介绍了氢键和π-π相互作用在稳定这些分子结构中的重要性 (霍静倩等人,2016)。
生物活性
抗真菌作用
研究还集中于噻唑和呋喃衍生物的抗真菌作用。已经合成了具有显着抗真菌活性的化合物,显示出对各种真菌物种的功效,与已建立的抗真菌剂相当或优于它们 (Zafer Asım Kaplancıklı 等人,2013)。
抗癌特性
已经合成并评估了多种含噻唑和呋喃的化合物,包括类似于2-[2-(呋喃-2-基)-1,3-噻唑-4-基]乙酰胺的化合物,以了解它们的抗癌活性。一些衍生物对各种癌细胞系表现出中等到显着的活性,表明它们作为抗癌剂的潜力。例如,特定的衍生物已显示出对乳腺癌细胞系的敏感性,表明在癌症治疗中可能具有治疗应用 (Yulia Matiichuk 等人,2022)。
化学反应性和配位能力
对二氯取代的(1,3-噻唑-2-基)乙酰胺的理论研究探索了它们的配位能力和化学反应性。这些研究表明,此类分子表现出潜在的配位能力,并且它们的化学反应性随取代位置而变化。研究还表明有希望的生物活性,某些分子显示出增强的活性 (S. Kumar & MisraNeeraj,2014)。
安全和危害
作用机制
Target of Action
Compounds containing similar structures such as thiazole and furan have been found to exhibit a wide range of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently .
Biochemical Pathways
It is known that molecules containing thiazole and furan moieties may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant. The compound’s thiazole ring is known to interact with proteins through hydrogen bonding and π-π interactions, which can modulate protein function and stability .
Cellular Effects
The effects of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing inflammation .
Dosage Effects in Animal Models
The effects of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide vary with dosage in animal models. At low doses, the compound exhibits beneficial effects such as enhanced antioxidant capacity and reduced inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and proteins at high concentrations .
Metabolic Pathways
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted. The compound can also influence metabolic flux, altering the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the mitochondria, where it influences mitochondrial function and energy production. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
属性
IUPAC Name |
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGFDBFEPNOWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


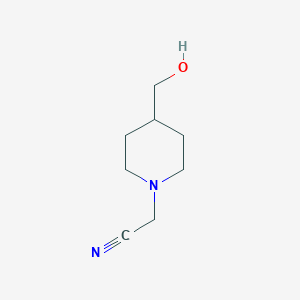
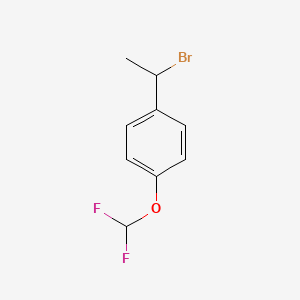
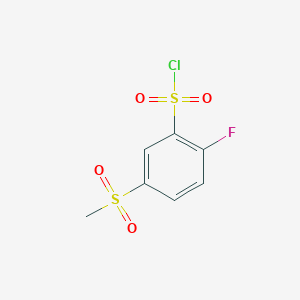

![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)

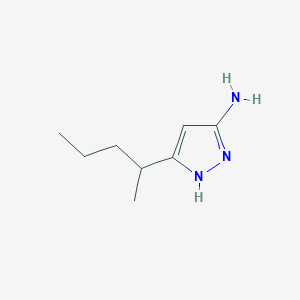
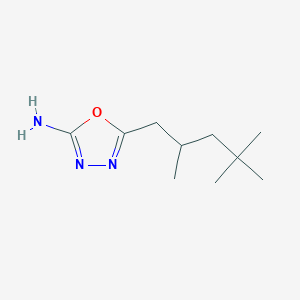
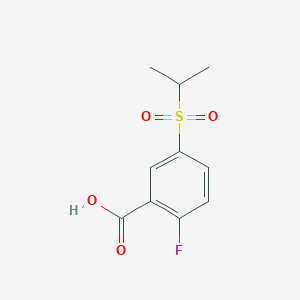

![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

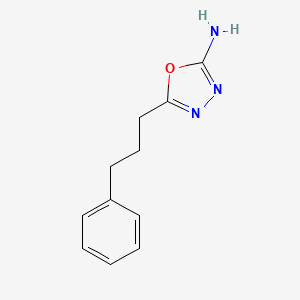
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
